molecular formula C19H25N3O3 B4319397 3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

Cat. No.: B4319397
M. Wt: 343.4 g/mol
InChI Key: NLBVGKWXDYZYPH-UHFFFAOYSA-N
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Description

3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[45]DECAN-2-ONE is a complex organic compound that features a benzimidazole moiety, a spirocyclic structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[45]DECAN-2-ONE typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable reagents

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the spirocyclic structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dihydro-2H-benzimidazol-2-ones: These compounds share the benzimidazole core but lack the spirocyclic structure.

    1H-benzo[d]imidazole derivatives: These compounds have similar biological activities but different structural features.

Uniqueness

3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[45]DECAN-2-ONE is unique due to its combination of a benzimidazole moiety, a spirocyclic structure, and multiple functional groups

Properties

IUPAC Name

3-[3-(benzimidazol-1-yl)propyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-18(24)19(10-5-2-6-11-19)25-17(23)22(18)13-7-12-21-14-20-15-8-3-4-9-16(15)21/h3-4,8-9,14,24H,2,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBVGKWXDYZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CCCN3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 2
Reactant of Route 2
3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 3
Reactant of Route 3
3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 4
Reactant of Route 4
3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 5
Reactant of Route 5
3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 6
Reactant of Route 6
3-[3-(1H-1,3-BENZIMIDAZOL-1-YL)PROPYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

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